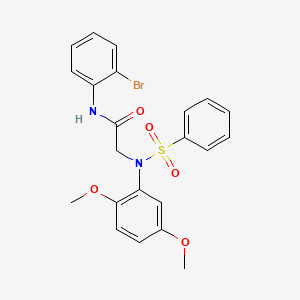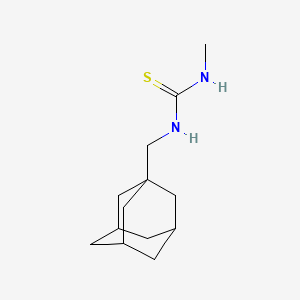
N-(1-adamantylmethyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-methylthiourea (AMTM) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. AMTM is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1-adamantylmethyl)-N'-methylthiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-methylthiourea has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antitumor effects. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has a wide range of potential applications, including antiviral, antitumor, and neuroprotective therapies. However, there are also some limitations to using N-(1-adamantylmethyl)-N'-methylthiourea in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-N'-methylthiourea. One area of interest is the development of novel synthesis methods that can improve the yield and purity of N-(1-adamantylmethyl)-N'-methylthiourea. Another area of interest is the investigation of N-(1-adamantylmethyl)-N'-methylthiourea's potential as a therapeutic agent for various diseases, including viral infections, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea and to optimize its therapeutic effects. Finally, the development of novel analogs of N-(1-adamantylmethyl)-N'-methylthiourea may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
N-(1-adamantylmethyl)-N'-methylthiourea can be synthesized using a variety of methods, including the reaction of N-methylthiourea with 1-adamantylmethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of N-methylthiourea with 1-adamantylmethyl isocyanate. Both of these methods have been used to successfully synthesize N-(1-adamantylmethyl)-N'-methylthiourea with high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N'-methylthiourea has been extensively studied for its potential therapeutic properties. It has been shown to have antiviral, antitumor, and neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its ability to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMESBFRBNUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
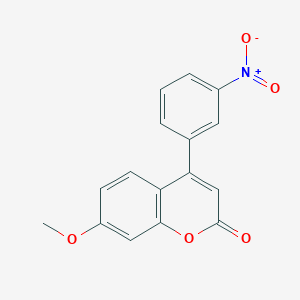
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
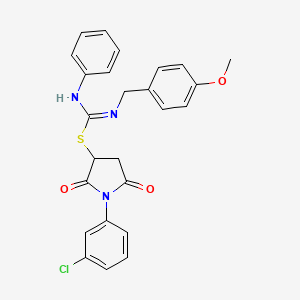
![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
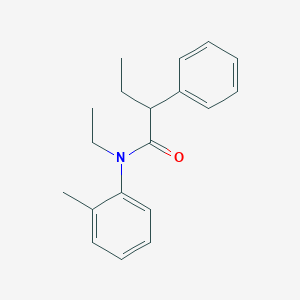
![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)
![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)
